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molecular formula C7H14O2 B8803820 Neopentyl acetate CAS No. 926-41-0

Neopentyl acetate

Cat. No. B8803820
M. Wt: 130.18 g/mol
InChI Key: QLNYTCSELYEEPV-UHFFFAOYSA-N
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Patent
US07767852B2

Procedure details

6.47 g (82.5 mmol) of acetyl chloride were added dropwise to a solution of 6.61 g (75.0 mmol) of neopentyl alcohol (2,2-dimethyl-1-propanol) and 6.76 g (82.5 mmol) of 1-methylimidazole while stirring at 20° C. The reaction mixture was stirred for a further 30 minutes and subsequently heated to 75° C. This resulted in the suspension initially formed being converted into a liquid two-phase mixture. The upper phase was separated off to give 8.40 g (theory: 9.76 g) of neopentyl acetate as a colorless oil having a purity of 98% (GC).
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[CH2:5]([OH:10])[C:6]([CH3:9])([CH3:8])[CH3:7].CN1C=CN=C1>>[C:1]([O:10][CH2:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
6.47 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
6.61 g
Type
reactant
Smiles
C(C(C)(C)C)O
Name
Quantity
6.76 g
Type
reactant
Smiles
CN1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
while stirring at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
subsequently heated to 75° C
CUSTOM
Type
CUSTOM
Details
This resulted in the suspension
CUSTOM
Type
CUSTOM
Details
initially formed
CUSTOM
Type
CUSTOM
Details
The upper phase was separated off

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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